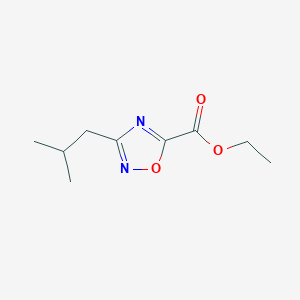
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. It is an ester, which are often characterized by their fruity odors . The compound contains an ethyl group and a 2-methylpropyl group, also known as an isobutyl group . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, an ethyl group, and a 2-methylpropyl group. The oxadiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen and oxygen . The ethyl and 2-methylpropyl groups are alkyl groups, which are a type of hydrocarbon group .Scientific Research Applications
Versatile Building Blocks in Medicinal Chemistry
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate derivatives have been identified as versatile building blocks in medicinal chemistry. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate were prepared under mild conditions, showcasing a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These blocks can be integrated into biologically relevant molecules, indicating their utility in drug discovery and development (Ž. Jakopin, 2018).
Antihypertensive Activity
In another study, 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a variant similar to the ethyl ester , demonstrated antihypertensive activity in rats. This suggests the potential of such compounds in the development of new antihypertensive drugs, highlighting their significance in therapeutic research (A. A. Santilli & R. Morris, 1979).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid has been explored, showcasing the chemical versatility and practical applications of these compounds beyond biomedicine. These derivatives have been shown to form a protective layer on the metal surface, significantly reducing corrosion rates, which is crucial for industrial maintenance and sustainability (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis of Biologically Active Molecules
Further research has demonstrated the utility of similar oxadiazole derivatives in the synthesis of biologically active molecules. For instance, microwave-assisted synthesis of hybrid molecules containing oxadiazole nuclei explored their antimicrobial, antilipase, and antiurease activities. These findings underscore the role of oxadiazole derivatives in advancing the development of new pharmaceuticals with potential applications in treating various diseases (Serap Başoğlu et al., 2013).
Antimicrobial Evaluation
1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of disubstituted 1,3,4-oxadiazole derivatives from ethyl mandelate have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (E. Jafari et al., 2017).
Properties
IUPAC Name |
ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(11-14-8)5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPJBKKGPMVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)
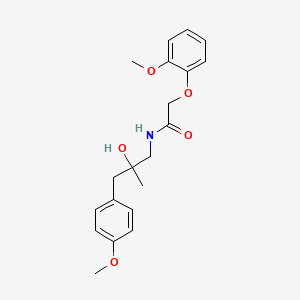
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2874199.png)
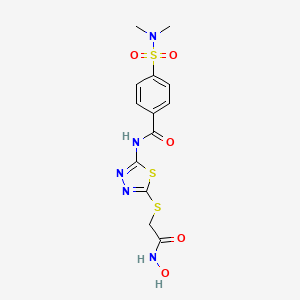
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2874204.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)
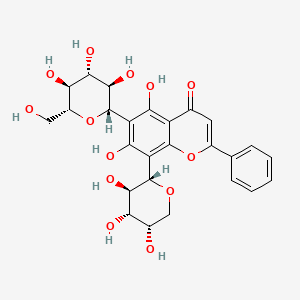
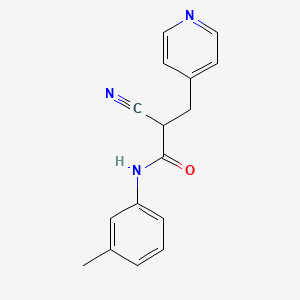
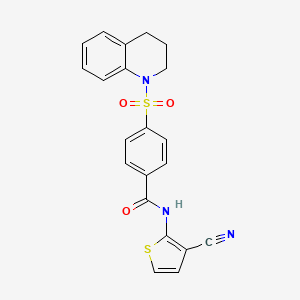
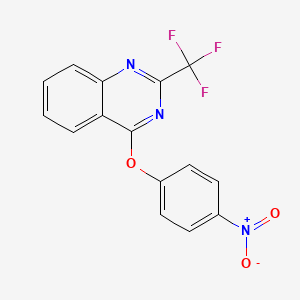
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874213.png)
![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2874214.png)
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
